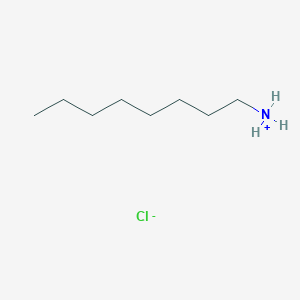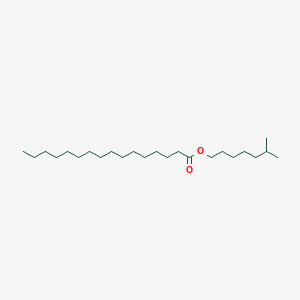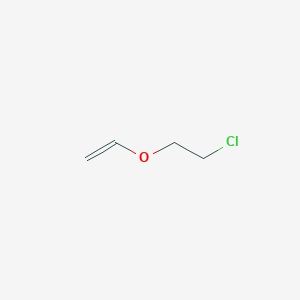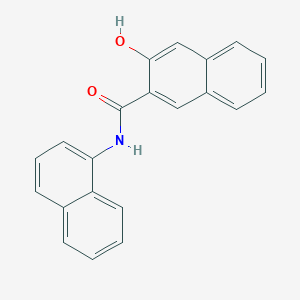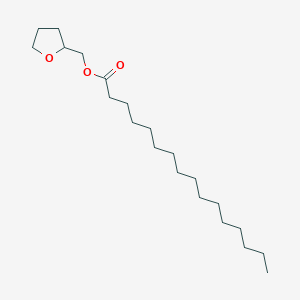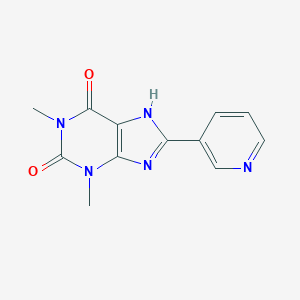
8-(3-Pyridyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Pyridyl)theophylline is a chemical compound that belongs to the class of methylxanthine derivatives. It is commonly used as a research tool in various scientific fields due to its unique properties.
作用機序
8-(3-Pyridyl)theophylline acts as a competitive antagonist of the adenosine A1 receptor. It blocks the binding of adenosine to the receptor, thereby preventing its inhibitory effects on neurotransmission. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which results in various physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 8-(3-Pyridyl)theophylline are mainly due to its action on the adenosine receptor system. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological processes such as mood regulation, attention, and memory. The compound has also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One of the main advantages of using 8-(3-Pyridyl)theophylline in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to study the effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists.
将来の方向性
There are several future directions for research on 8-(3-Pyridyl)theophylline. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of research is the development of more potent and selective adenosine receptor antagonists based on the structure of 8-(3-Pyridyl)theophylline. Additionally, further studies are needed to elucidate the exact mechanisms underlying the compound's anti-inflammatory and immunomodulatory effects.
Conclusion:
In conclusion, 8-(3-Pyridyl)theophylline is a unique compound with a wide range of scientific research applications. Its high selectivity for the adenosine A1 receptor makes it a valuable tool in studying the adenosine receptor system. Further research is needed to fully understand the compound's potential therapeutic applications and to develop more potent and selective adenosine receptor antagonists.
合成法
8-(3-Pyridyl)theophylline can be synthesized by reacting 3-pyridylboronic acid with theophylline in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product with high purity.
科学的研究の応用
8-(3-Pyridyl)theophylline has a wide range of scientific research applications. It is commonly used as a tool in studying the adenosine receptor system, which plays a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. The compound has also been used in the study of caffeine metabolism, as it is a structural analogue of caffeine.
特性
CAS番号 |
1029-62-5 |
|---|---|
製品名 |
8-(3-Pyridyl)theophylline |
分子式 |
C12H11N5O2 |
分子量 |
257.25 g/mol |
IUPAC名 |
1,3-dimethyl-8-pyridin-3-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15) |
InChIキー |
XUYWNICQFANXQY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |
その他のCAS番号 |
1029-62-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



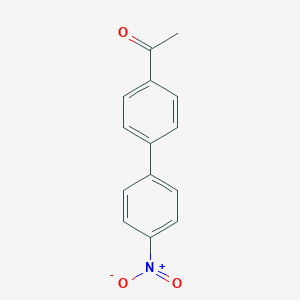
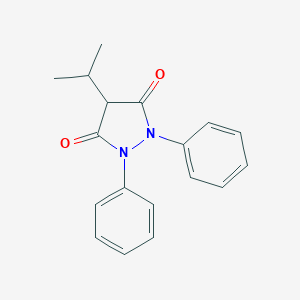
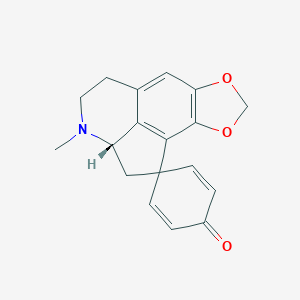
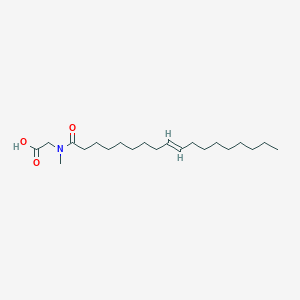
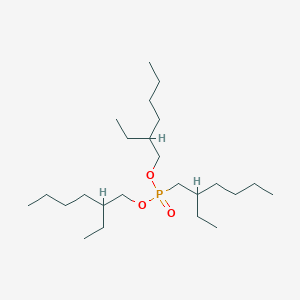
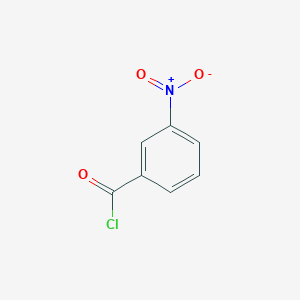
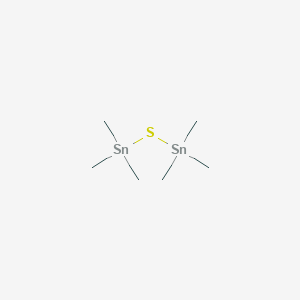
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
